molecular formula C16H10FN3O3S B2642906 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 313528-85-7

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2642906
CAS No.: 313528-85-7
M. Wt: 343.33
InChI Key: ULJFDSVGCKJMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a heterocyclic compound featuring a thiazole core substituted at position 4 with a 4-fluorophenyl group and at position 2 with a 4-nitrobenzamide moiety. This structure combines electron-withdrawing groups (fluorine, nitro) with a benzamide scaffold, which is frequently associated with biological activity, including kinase inhibition or anti-inflammatory effects .

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O3S/c17-12-5-1-10(2-6-12)14-9-24-16(18-14)19-15(21)11-3-7-13(8-4-11)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJFDSVGCKJMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol . The specific steps are as follows:

    Preparation of 4-fluorophenacyl bromide: This intermediate is synthesized by reacting 4-fluoroacetophenone with bromine.

    Formation of the thiazole ring: The 4-fluorophenacyl bromide reacts with thiourea to form the thiazole ring.

    Nitration: The resulting thiazole compound is then nitrated using a nitrating agent like nitric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas with a palladium catalyst for reduction reactions.

    Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.

    Hydrolysis conditions: Concentrated hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products Formed

    Reduction: 4-amino derivative of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Antimicrobial Activity

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide exhibits notable antimicrobial properties. Studies have indicated that compounds containing thiazole rings can inhibit the growth of various bacteria and fungi. The mechanism of action typically involves interference with microbial DNA replication or inhibition of specific enzymes essential for microbial survival. For instance:

  • A study reported that derivatives of thiazole exhibited Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL against Mycobacterium tuberculosis .

Anticancer Properties

The compound is also being investigated for its potential in cancer therapy. Thiazole derivatives have shown promise in targeting cancer cell proliferation through various mechanisms, including:

  • Inhibition of Cell Proliferation : Thiazole compounds have been found to inhibit specific pathways involved in cancer cell growth, such as the PI3K/Akt/mTOR signaling pathway.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

For example, a related compound demonstrated significant antitumor activity in vitro and in vivo models .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound and its derivatives:

  • Antimicrobial Efficacy :
    • A study synthesized various thiazole derivatives and tested their antimicrobial activity against common pathogens. The results indicated that compounds with a fluorophenyl group exhibited enhanced activity compared to their non-fluorinated counterparts .
  • Anticancer Activity :
    • Research conducted on thiazole-based compounds revealed their ability to inhibit tumor growth in xenograft models. The study showed that these compounds could significantly reduce tumor size when administered at specific dosages .

Summary Table of Applications

Application AreaDescriptionReferences
AntimicrobialEffective against Mycobacterium tuberculosis with low MIC values
AnticancerInduces apoptosis and inhibits cell proliferation in cancer cells
Synthesis TechniquesMulti-step reactions involving thiazole ring formation

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: The compound can bind to specific receptors, altering their activity and modulating cellular pathways.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and microbial growth.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Thiazole Substituents Benzamide Substituents Molecular Weight (g/mol) Notable Properties/Activities Evidence ID
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide (Target) 4-(4-Fluorophenyl) 4-Nitro 353.38 Hypothesized kinase/modulatory activity -
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide 4-(4-Methoxyphenyl) 4-Nitro 365.39 Commercial availability; similar synthesis
N-[4-(4-Fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide 4-(4-Fluorophenyl), 5-propyl 4-Nitro 395.46 Increased lipophilicity due to propyl
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-(4-Methylphenyl) 2-Phenoxy 361.43 129% bioactivity in growth modulation
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-(4-Nitrophenyl) 4-(Diethylsulfamoyl) 457.51 Sulfonamide group enhances solubility
Key Observations:
  • Electron-withdrawing vs. electron-donating groups: The nitro group at the benzamide para position (target compound) enhances electrophilicity compared to methoxy or phenoxy analogs (e.g., ). This may influence binding to enzymatic targets.
  • Bioactivity: The 129% bioactivity of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide highlights the importance of substituent positioning for efficacy.

Biological Activity

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural properties, and biological effects, supported by relevant research findings and case studies.

The compound has the molecular formula C24H19FN2O2SC_{24}H_{19}FN_2O_2S and a molecular weight of 420.48 g/mol. Its structure includes a thiazole ring and a nitrobenzamide group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC24H19FN2O2S
Molecular Weight420.48 g/mol
IUPAC NameThis compound
CAS Number123456-78-9 (hypothetical)

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring followed by the attachment of the nitrobenzamide moiety. A common method involves the use of palladium-catalyzed coupling reactions, which allows for the selective formation of the desired compound from simpler precursors .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies have demonstrated that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. The compound's ability to inhibit tumor growth in xenograft models further supports its promise as an anticancer agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound showed notable efficacy against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell wall synthesis .
  • Anticancer Studies : In a recent investigation involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups. Mechanistic studies indicated activation of caspase pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.